molecular formula C16H10N4O3 B14579396 Benzonitrile, 4-[4-(hydroxyimino)-1,2-dioxido-5-phenyl-4H-pyrazol-3-yl]- CAS No. 61572-31-4

Benzonitrile, 4-[4-(hydroxyimino)-1,2-dioxido-5-phenyl-4H-pyrazol-3-yl]-

Cat. No.: B14579396
CAS No.: 61572-31-4
M. Wt: 306.27 g/mol
InChI Key: ONNFHRWSIGCJGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzonitrile, 4-[4-(hydroxyimino)-1,2-dioxido-5-phenyl-4H-pyrazol-3-yl]-: is a complex organic compound with a unique structure that includes a benzonitrile group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 4-[4-(hydroxyimino)-1,2-dioxido-5-phenyl-4H-pyrazol-3-yl]- typically involves multiple steps One common method includes the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, followed by cyclization with hydrazine to form the pyrazole ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of catalysts and solvents such as dimethylformamide (DMF) can enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, it is used to study enzyme interactions and as a probe for investigating biochemical pathways.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzonitrile, 4-[4-(hydroxyimino)-1,2-dioxido-5-phenyl-4H-pyrazol-3-yl]- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, while the benzonitrile group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    Benzonitrile: A simpler compound with a similar benzonitrile group but lacking the pyrazole ring.

    4-Hydroxybenzonitrile: Contains a hydroxy group on the benzene ring but lacks the pyrazole structure.

    Phenylpyrazole: Contains the pyrazole ring but lacks the benzonitrile group.

Uniqueness: Benzonitrile, 4-[4-(hydroxyimino)-1,2-dioxido-5-phenyl-4H-pyrazol-3-yl]- is unique due to the combination of the benzonitrile group and the pyrazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

61572-31-4

Molecular Formula

C16H10N4O3

Molecular Weight

306.27 g/mol

IUPAC Name

4-(1-hydroxy-4-nitroso-2-oxido-5-phenylpyrazol-2-ium-3-yl)benzonitrile

InChI

InChI=1S/C16H10N4O3/c17-10-11-6-8-13(9-7-11)16-14(18-21)15(19(22)20(16)23)12-4-2-1-3-5-12/h1-9,22H

InChI Key

ONNFHRWSIGCJGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=[N+](N2O)[O-])C3=CC=C(C=C3)C#N)N=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.